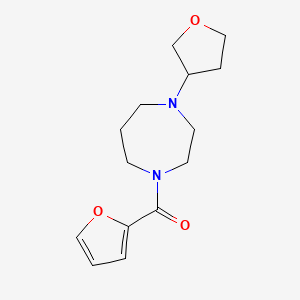
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester, also known as MMF, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MMF is a derivative of furan-2-carboxylic acid and contains a morpholine group, which makes it a versatile molecule for drug design and development.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been shown to inhibit the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of nucleotides in cells.
Biochemical and Physiological Effects:
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of lymphocyte proliferation and the reduction of cytokine production. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has also been shown to reduce the expression of adhesion molecules on the surface of cells, which can prevent the migration of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester in lab experiments is its versatility as a molecule for drug design and development. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be modified to target specific enzymes and signaling pathways involved in various diseases. However, one limitation of using 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research involving 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester. One potential area of investigation is the development of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester as a potential treatment for viral infections such as COVID-19. Additionally, 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be investigated as a potential treatment for other diseases such as cancer and autoimmune disorders.
Conclusion:
In conclusion, 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester is a versatile molecule with potential therapeutic applications in various diseases. Its mechanism of action and biochemical and physiological effects make it a promising candidate for drug design and development. Further research is needed to fully understand the potential of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester as a therapeutic agent.
Synthesis Methods
The synthesis of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester can be achieved through a multi-step process involving the reaction of furan-2-carboxylic acid with morpholine and subsequent esterification with methanol. The resulting compound can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester has been investigated as a potential treatment for various diseases such as rheumatoid arthritis, multiple sclerosis, and hepatitis B.
properties
IUPAC Name |
methyl 5-(morpholin-4-ylmethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-11(13)10-3-2-9(16-10)8-12-4-6-15-7-5-12/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOUUMXSRHMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone](/img/structure/B2891767.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2891771.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891779.png)
![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)

![ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2891785.png)
![2-methyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2891786.png)
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)